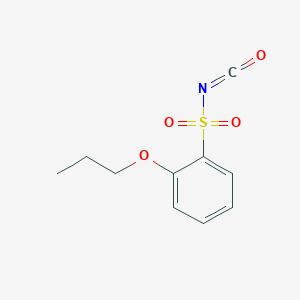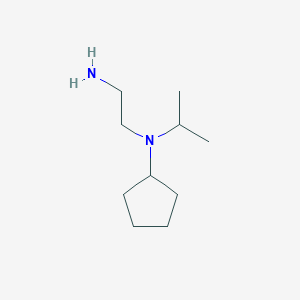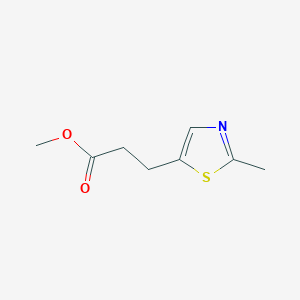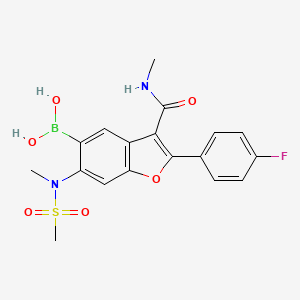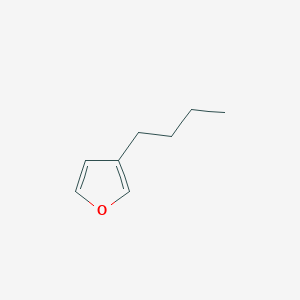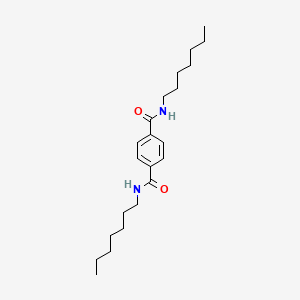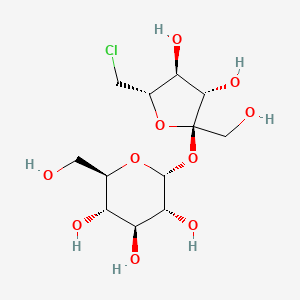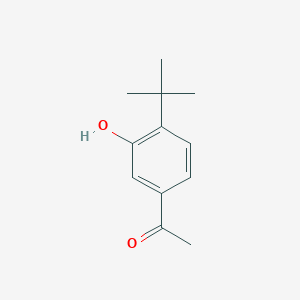
1-(4-Tert-butyl-3-hydroxyphenyl)ethanone
概要
説明
1-(4-Tert-butyl-3-hydroxyphenyl)ethanone is an organic compound with a molecular formula of C12H16O2 It is characterized by the presence of a tert-butyl group, a hydroxy group, and a phenyl ring attached to an ethanone moiety
準備方法
Synthetic Routes and Reaction Conditions: 1-(4-Tert-butyl-3-hydroxyphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-tert-butylphenol with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: Industrial production of this compound often involves large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the final product. Optimization of reaction parameters, such as catalyst concentration and reaction time, is crucial for efficient production.
化学反応の分析
Types of Reactions: 1-(4-Tert-butyl-3-hydroxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ethanone moiety can be reduced to an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: 1-(4-Tert-butyl-3-oxo-phenyl)-ethanone or 1-(4-Tert-butyl-3-carboxy-phenyl)-ethanone.
Reduction: 1-(4-Tert-butyl-3-hydroxy-phenyl)-ethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
1-(4-Tert-butyl-3-hydroxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential antioxidant properties and effects on cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized as a stabilizer in the production of plastics and other materials to enhance their durability and resistance to degradation.
作用機序
The mechanism of action of 1-(4-Tert-butyl-3-hydroxyphenyl)ethanone involves its interaction with various molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and redox reactions, influencing cellular signaling pathways. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions with enzymes and receptors.
類似化合物との比較
2,4-Di-tert-butylphenol: Another phenolic compound with antioxidant properties.
Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate): A sterically hindered phenolic antioxidant used in various applications.
Uniqueness: 1-(4-Tert-butyl-3-hydroxyphenyl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for targeted modifications and derivatizations, making it a versatile compound in research and industry.
特性
分子式 |
C12H16O2 |
|---|---|
分子量 |
192.25 g/mol |
IUPAC名 |
1-(4-tert-butyl-3-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C12H16O2/c1-8(13)9-5-6-10(11(14)7-9)12(2,3)4/h5-7,14H,1-4H3 |
InChIキー |
WPTISIUUNGAVOF-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=C(C=C1)C(C)(C)C)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-methyl-3H-spiro[1-benzofuran-2,4'-piperidine]](/img/structure/B8576654.png)
![Tert-butyl 2-[(aminooxy)methyl]morpholine-4-carboxylate](/img/structure/B8576661.png)
![5-((S)-2,2-dimethyl-[1,3]dioxolan-4-yl)-pyrazin-2-ylamine](/img/structure/B8576669.png)
